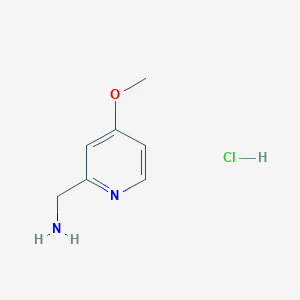![molecular formula C16H22Cl2N2O2 B2494421 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide CAS No. 341965-84-2](/img/structure/B2494421.png)
3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amino-phenyl compounds with chloro-dimethylpropanoyl chloride derivatives. For instance, a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, was synthesized by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride in tetrahydrofuran at room temperature (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of the synthesized compound was determined using X-ray single crystal diffraction, showcasing a triclinic, space group P-1 crystallographic structure. This detailed analysis provides insights into the compound's geometric configuration, supporting the understanding of its chemical reactivity and interactions (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
While specific reactions and properties of 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide are not directly documented, related compounds exhibit interesting reactivities such as the formation of stable complexes in the presence of surfactants, indicating potential reactivity pathways and stability considerations for similar chemical structures (L. Shu, 2011).
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The chemical structure related to 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide shows promise in antimalarial activity. A study by Werbel et al. (1986) synthesized a series of compounds, including ones similar in structure to the target compound, which demonstrated high activity against Plasmodium berghei in mice. These compounds also showed excellent activity against resistant strains of the parasite and had pharmacokinetic properties allowing for extended protection against infection after oral administration, encouraging clinical trials in humans (Werbel et al., 1986).
Dopamine Transporter Imaging
In another research field, Vanbilloen et al. (2006) explored the use of related compounds as imaging agents for the central nervous dopamine transporter (DAT). The study evaluated the derivatives of technetium(V)-oxo-3beta-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-yl[N-(2-mercaptoethyl), N-(N'-(2-mercaptoethyl)-2-aminoethyl)]-aminomethyl ((99m)Tc-TRODAT-1) with substituents on the 3beta-phenyl ring. Specific uptake of the compounds in striatum and putamen indicated their potential as DAT imaging agents (Vanbilloen et al., 2006).
Antiprotozoal Activity
Das et al. (1977) synthesized a series of compounds, including ones structurally similar to the target compound, and evaluated their antiprotozoal activity. The study found that some of these compounds exhibited potent activity against Trypanosoma rhodesiense in mice, providing cures at submilligram dosage levels and suggesting their potential as antiprotozoal agents (Das et al., 1977).
Eigenschaften
IUPAC Name |
3-chloro-N-[4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-15(2,9-17)13(21)19-11-5-7-12(8-6-11)20-14(22)16(3,4)10-18/h5-8H,9-10H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBPBMPHRIWZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

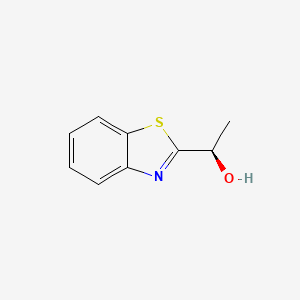
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)

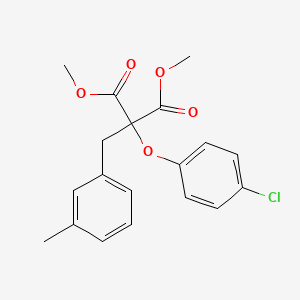
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide](/img/structure/B2494349.png)
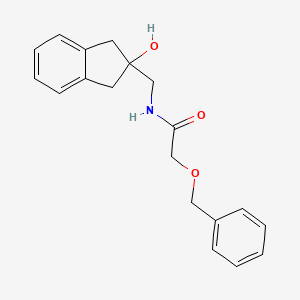
![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)
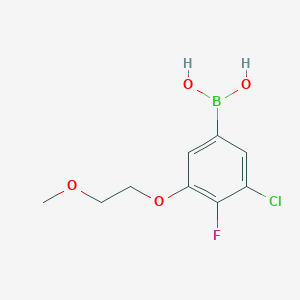
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)
